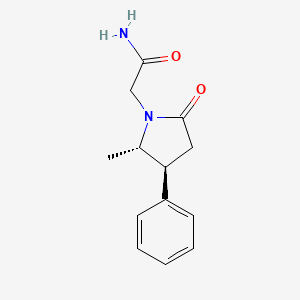
(2S,3S)-E1R
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-E1R is an enantiomer of E1R, a compound known for its role as a sigma-1 receptor positive allosteric modulator. This compound is primarily used in the study of cognition and memory disorders . The sigma-1 receptor is involved in neuronal plasticity, which is crucial for understanding neuropsychiatric diseases such as Alzheimer’s disease, major depressive disorders, and schizophrenia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-E1R involves the stereoselective synthesis of its enantiomers. One common method includes the use of chiral catalysts to achieve the desired stereochemistry. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as 5-methyl-4-phenyl-2-oxopyrrolidin-1-yl-acetamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control to ensure the purity and enantiomeric excess of the compound. The compound is stored at -20°C for up to three years in its powder form and at -80°C for up to one year in solution .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-E1R primarily undergoes reactions typical of amides and pyrrolidines. These include:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amides, and substituted pyrrolidines .
Scientific Research Applications
(2S,3S)-E1R is extensively used in scientific research due to its role as a sigma-1 receptor modulator. Its applications include:
Chemistry: Studying the stereoselective synthesis and reactions of enantiomers.
Biology: Investigating the role of sigma-1 receptors in neuronal plasticity.
Medicine: Researching potential treatments for cognition and memory disorders, including Alzheimer’s disease and schizophrenia.
Industry: Used in the development of pharmaceuticals targeting sigma-1 receptors
Mechanism of Action
(2S,3S)-E1R exerts its effects by modulating the sigma-1 receptor, a chaperone protein involved in various cellular processes. The sigma-1 receptor influences neuronal plasticity, calcium signaling, and neuroprotection. By binding to this receptor, this compound enhances its activity, leading to improved cognitive functions and memory .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-E1R: Another enantiomer of E1R with similar sigma-1 receptor modulating properties.
(2R,3S)-E1R: A stereoisomer with distinct biological activities.
Rac-E1R: A racemic mixture of E1R enantiomers
Uniqueness
(2S,3S)-E1R is unique due to its specific stereochemistry, which imparts distinct biological activities compared to its other enantiomers. Its high enantiomeric excess and purity make it a valuable tool in research focused on sigma-1 receptor modulation .
Properties
IUPAC Name |
2-[(2S,3S)-2-methyl-5-oxo-3-phenylpyrrolidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9-11(10-5-3-2-4-6-10)7-13(17)15(9)8-12(14)16/h2-6,9,11H,7-8H2,1H3,(H2,14,16)/t9-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGRWYMPQCQTHD-GXSJLCMTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(=O)N1CC(=O)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](CC(=O)N1CC(=O)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-fluorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2469130.png)
![2-(2,6-difluorophenyl)-1-[3-(2-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2469131.png)






![(7R,8S)-7-Amino-5-oxaspiro[3.4]octan-8-ol;hydrochloride](/img/structure/B2469145.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-difluorobenzamide](/img/structure/B2469146.png)

![{3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B2469149.png)

